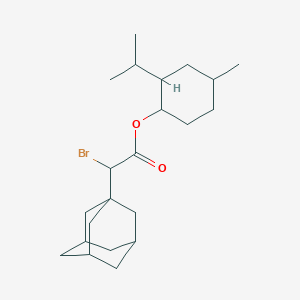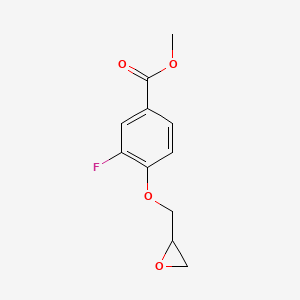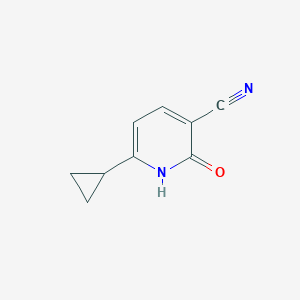
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide, also known as CBMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Wirkmechanismus
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, a neurotransmitter involved in various physiological processes. This compound binds to a specific site on the receptor, which results in a conformational change that increases the receptor's affinity for glutamate. This leads to an increase in intracellular signaling pathways, which ultimately results in the physiological effects observed.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt to changes in the environment. This compound has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation, which may have implications for addiction and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It has a high affinity and selectivity for mGluR5, which makes it a useful tool for studying the receptor's function. This compound is also relatively stable and can be easily synthesized, which makes it a cost-effective option for researchers. However, this compound has some limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of this compound-based therapeutics for neurological disorders such as anxiety, depression, and addiction. Another area of interest is the study of this compound's effects on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to determine the safety and efficacy of this compound and to identify potential off-target effects. Overall, this compound is a promising compound with potential applications in scientific research and therapeutic interventions.
Synthesemethoden
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide can be synthesized using various methods, including the reaction of 4-methoxybenzylamine with cyclobutanecarboxylic acid, followed by chlorination with thionyl chloride and subsequent acetylation with acetic anhydride. Another method involves the reaction of 4-methoxybenzylamine with cyclobutanecarboxylic acid chloride, followed by chlorination with phosphorus oxychloride and subsequent acetylation with acetic anhydride. The purity of the synthesized this compound can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. This compound has been used to study the role of mGluR5 in these disorders and to develop potential therapeutic interventions.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-7-5-12(6-8-13)16(14(17)9-15)10-11-3-2-4-11/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRNHLFDSRZBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823256.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2823257.png)
![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2823258.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2823259.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2823264.png)

![N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide](/img/structure/B2823266.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2823268.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2823269.png)
![2-Chloro-1-(6,6-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2823271.png)

![Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2823273.png)
![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)